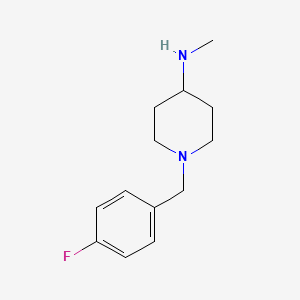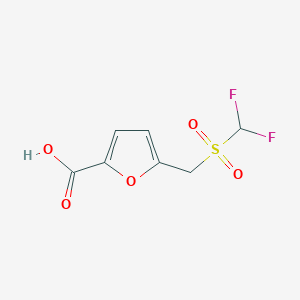![molecular formula C7H7N3S B12822851 Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
Thiazolo[4,5-b]pyridin-6-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[4,5-b]pyridin-6-ylmethanamine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion results in a unique scaffold that has garnered significant interest in medicinal chemistry due to its potential biological activities. The compound’s structure allows for various modifications, making it a versatile candidate for drug development and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridin-6-ylmethanamine typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole derivatives, which are then subjected to cyclization reactions to form the fused thiazolo[4,5-b]pyridine core. Key reagents often include hydrazonoyl halides and arylidenemalononitrile .
Industrial Production Methods: Industrial production of this compound may involve high-throughput synthesis techniques to ensure scalability and efficiency. These methods often utilize automated synthesis platforms and continuous flow reactors to optimize reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Thiazolo[4,5-b]pyridin-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Thiazolo[4,5-b]pyridin-6-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anti-inflammatory, and antitumor activities
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological properties.
Mécanisme D'action
The mechanism of action of thiazolo[4,5-b]pyridin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Thiazolo[4,5-b]pyridine: Shares the same core structure but lacks the methanamine group.
Pyrano[2,3-d]thiazole: Another fused heterocyclic compound with different biological activities.
Thiazole derivatives: Include a wide range of compounds with diverse medicinal properties.
Uniqueness: Thiazolo[4,5-b]pyridin-6-ylmethanamine stands out due to its unique combination of thiazole and pyridine rings, which provides multiple reactive sites for functionalization. This versatility makes it a valuable scaffold for developing new drugs and other bioactive molecules .
Propriétés
Formule moléculaire |
C7H7N3S |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-b]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-2-5-1-6-7(9-3-5)10-4-11-6/h1,3-4H,2,8H2 |
Clé InChI |
LOBSCSKOEWPLMC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1SC=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


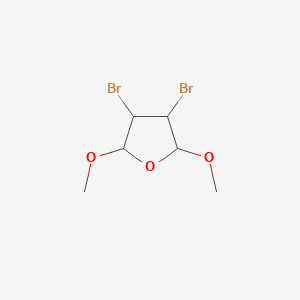
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)


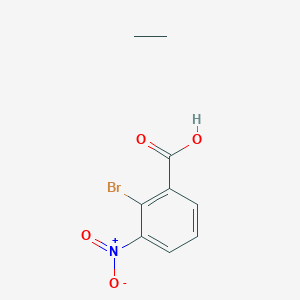
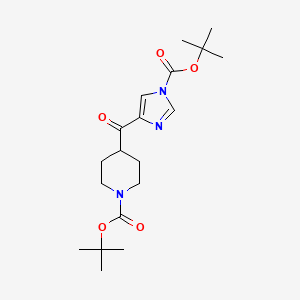
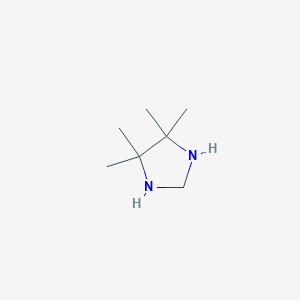

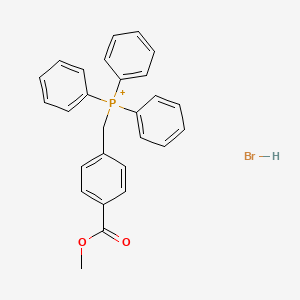
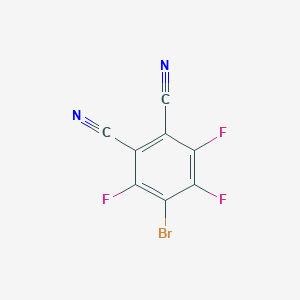
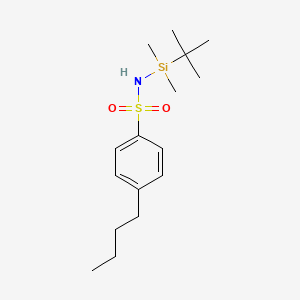
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
